N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with both indole and indene moieties, which are known for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the indene derivative, followed by the introduction of the indole moiety. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indene or indole rings.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene and indole derivatives, such as:
- 5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl acetic acid
- 3-[(1-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-phenylurea .
Uniqueness
What sets N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide apart is its unique combination of indene and indole moieties, which may confer distinct biological activities not observed in other similar compounds .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-25-18-6-4-5-15-14(18)10-17(22-15)21(24)23-16-8-7-12-9-19(26-2)20(27-3)11-13(12)16/h4-6,9-11,16,22H,7-8H2,1-3H3,(H,23,24) |
InChI Key |
OYVJFSNLGKTTKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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